(2,5-Dimethylfuran-3-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone
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Overview
Description
(2,5-Dimethylfuran-3-yl)(4-(((furan-2-ylmethyl)thio)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H23NO3S and its molecular weight is 333.45. The purity is usually 95%.
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Scientific Research Applications
Catalytic Reduction of Biomass-Derived Furanic Compounds
Furanic compounds derived from biomass, such as furfural and hydroxymethylfurfural (HMF), are key intermediates for producing valuable chemicals through catalytic processes. Studies have shown that these compounds can be converted into a wide range of products, including 2,5-dimethylfuran, through hydrogenation and other reactions. This process highlights the potential of (2,5-Dimethylfuran-3-yl)-based compounds in sustainable chemistry and bio-refinery applications, emphasizing their role in transforming oxygen-rich biomass derivatives into useful chemicals (Nakagawa, Tamura, & Tomishige, 2013).
Reactions of Oxygen and Nitrogen Heterocycles
The reactivity of furan and related heterocycles with metal complexes provides insights into bond cleavage reactions. This research contributes to understanding the chemical behavior of furanic compounds, including those related to (2,5-Dimethylfuran-3-yl), under various conditions, highlighting their potential in synthetic chemistry for producing complex molecules (Jones, Dong, & Myers, 1995).
Synthesis of Bioactive Derivatives
The synthesis of N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including compounds related to the (2,5-Dimethylfuran-3-yl) structure, showcases the potential of these compounds as therapeutic agents. These derivatives exhibit potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, highlighting the significant biomedical applications of these furanic compounds (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).
Catalytic Conversion to Value-Added Derivatives
The catalytic conversion of 5-hydroxymethylfurfural (HMF) into various chemicals and fuels, including 2,5-dimethylfuran, underscores the versatility of furanic compounds in chemical synthesis. This process involves tailoring functional groups to produce a wide array of valuable derivatives, demonstrating the role of (2,5-Dimethylfuran-3-yl)-based compounds in advancing green chemistry and sustainable production technologies (Kong et al., 2018).
Mechanism of Action
Furans
The compound contains furan rings, which are a class of organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Furan derivatives are found in a wide range of biologically active compounds, including certain antiviral, anti-inflammatory, and anticancer agents .
Piperidines
The compound also contains a piperidine ring, a common structure in many pharmaceuticals and natural products. Piperidine derivatives are known to exhibit a wide range of biological activities, including acting on various receptors in the body .
Properties
IUPAC Name |
(2,5-dimethylfuran-3-yl)-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-13-10-17(14(2)22-13)18(20)19-7-5-15(6-8-19)11-23-12-16-4-3-9-21-16/h3-4,9-10,15H,5-8,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBNAZMGBUJKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)CSCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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